molecular formula C15H22N2O2 B2795073 (2R,3S)-Tert-butyl 3-amino-2-phenylpyrrolidine-1-carboxylate CAS No. 1368143-63-8

(2R,3S)-Tert-butyl 3-amino-2-phenylpyrrolidine-1-carboxylate

Cat. No. B2795073
CAS RN: 1368143-63-8
M. Wt: 262.353
InChI Key: MJKHGPRFYGGNRF-UHFFFAOYSA-N
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Description

“(2R,3S)-Tert-butyl 3-amino-2-phenylpyrrolidine-1-carboxylate” is a chemical compound . It is used in scientific research and possesses diverse applications due to its unique structure and properties.


Molecular Structure Analysis

The molecular structure of “(2R,3S)-Tert-butyl 3-amino-2-phenylpyrrolidine-1-carboxylate” is described by the InChI code: 1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-12(16)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3/t12-,13+/m1/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R,3S)-Tert-butyl 3-amino-2-phenylpyrrolidine-1-carboxylate” include a molecular weight of 262.35 . It is stored at room temperature and comes in powder form .

Scientific Research Applications

Chiral Auxiliary Applications

Synthesis and First Applications of a New Chiral Auxiliary
The study by Studer, Hintermann, and Seebach (1995) introduces both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate as a chiral auxiliary and a building block in dipeptide synthesis. This research highlights the compound's utility in preparing enantiomerically pure substances, crucial for drug synthesis and understanding the stereochemical aspects of pharmacologically active compounds. The chiral auxiliary was utilized to achieve high enantioselectivity in the synthesis of various compounds, demonstrating the compound's versatility and importance in asymmetric synthesis (Studer, Hintermann, & Seebach, 1995).

Enzymatic Resolution

Enzyme-catalyzed Kinetic Resolution of tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate
Faigl et al. (2013) presented the first enzyme-catalyzed kinetic resolution of tert-butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate, achieving high enantioselectivity. This process underscores the importance of chiral compounds in developing pharmaceuticals and showcases the potential of enzymatic methods in resolving racemic mixtures. The kinetic resolution offers a pathway to enantiomerically pure compounds, essential for the pharmaceutical industry (Faigl et al., 2013).

Synthesis of Pharmaceutically Active Substances

Economical Synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic Acid
The work by Han et al. (2018) focuses on synthesizing optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate starting from L-aspartic acid. This synthesis route emphasizes the compound's significance in creating building blocks for pharmaceutically active substances. The study details a process characterized by mild reaction conditions and economic feasibility, highlighting the compound's role in developing new drugs and pharmaceutical agents (Han et al., 2018).

Safety and Hazards

The safety information for “(2R,3S)-Tert-butyl 3-amino-2-phenylpyrrolidine-1-carboxylate” includes hazard statements H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 3-amino-2-phenylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-12(16)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKHGPRFYGGNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-Tert-butyl 3-amino-2-phenylpyrrolidine-1-carboxylate

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